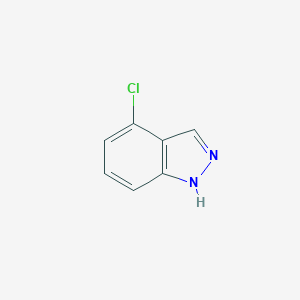

4-Chloro-1H-indazole

概述

描述

4-氯-1H-吲唑是一种杂环化合物,属于吲唑类。吲唑是双环结构,由一个苯环与一个吡唑环稠合而成。吲唑环 4 位上的氯原子赋予 4-氯-1H-吲唑独特的化学性质。

准备方法

合成路线和反应条件: 4-氯-1H-吲唑的合成通常涉及邻位取代的苄叉肼的环化。 一种常见的方法是从 2-氯苯甲醛与肼反应生成苄叉肼开始,然后在酸性条件下进行环化反应,生成 4-氯-1H-吲唑 。 另一种方法使用 2-氯苯腈和肼,它们发生环化反应生成所需的产物 .

工业生产方法: 4-氯-1H-吲唑的工业生产通常采用催化方法,以提高产率并减少副产物。 过渡金属催化反应,例如使用铜或钯催化剂的反应,通常用于促进环化过程 。这些方法在效率和可扩展性方面具有优势,使其适合大规模生产。

化学反应分析

Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under various conditions, enabling the synthesis of diverse derivatives:

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME, 80°C | 4-Aryl-1H-indazole | Efficient coupling with arylboronic acids yields biaryl derivatives. |

| Amination | NH₃, CuI, L-proline, DMSO, 100°C | 4-Amino-1H-indazole | Direct amination achieves moderate yields (50–70%). |

| Alkoxylation | NaOCH₃, DMF, 120°C | 4-Methoxy-1H-indazole | Methoxy substitution proceeds with >80% conversion under basic conditions. |

Alkylation and Arylation

The N1 and N2 positions of the indazole ring exhibit distinct reactivity patterns:

N2-Alkylation

Trialkyl orthoformates in the presence of H₂SO₄ selectively alkylate the N2 position via a protonation-rearrangement mechanism (Scheme 1):

-

Protonation at N2 generates a reactive intermediate.

-

Reaction with trialkyl orthoformates forms 2-alkyl-4-chloro-2H-indazole derivatives .

Example :

-

Reagents : Trimethyl orthoformate, H₂SO₄, 100°C

-

Product : 2-Methyl-4-chloro-2H-indazole (85% yield)

Cyclization and Ring Functionalization

4-Chloro-1H-indazole serves as a precursor for fused heterocycles:

Comparative Reactivity with Derivatives

The chlorine atom’s position significantly influences reactivity:

| Compound | Reactivity Profile |

|---|---|

| This compound | Electrophilic substitution at C4; N2-selective alkylation |

| 5-Chloro-1H-indazole | Lower electrophilicity at C5 due to steric hindrance |

| 4-Chloro-1H-indazol-5-ol | Hydroxyl group enables oxidation to quinone derivatives |

Mechanistic Insights

科学研究应用

4-氯-1H-吲唑在科学研究中具有广泛的应用:

化学: 它作为合成各种杂环化合物的通用构建块。

生物学: 该化合物用于开发具有潜在治疗作用的生物活性分子。

医药: 4-氯-1H-吲唑衍生物已显示出作为抗癌、抗炎和抗菌剂的潜力.

工业: 该化合物用于生产特种化学品和材料.

作用机制

4-氯-1H-吲唑及其衍生物的作用机制通常涉及与特定分子靶标(如酶或受体)的相互作用。 例如,一些衍生物作为磷脂酰肌醇 3-激酶的抑制剂,磷脂酰肌醇 3-激酶是细胞信号通路中的一种关键酶 。 4-氯-1H-吲唑与这些靶标的结合可以调节其活性,从而产生治疗作用。

类似化合物:

1H-吲唑: 没有氯取代的母体化合物。

2H-吲唑: 吲唑的互变异构体,具有不同的化学性质。

4-溴-1H-吲唑: 在 4 位使用溴原子代替氯原子的类似化合物.

独特性: 4-氯-1H-吲唑的独特性在于氯原子的存在,它影响了其反应性和生物活性。 氯取代可以增强化合物的稳定性,并改变其与分子靶标的相互作用,使其成为药物开发中有价值的支架 .

相似化合物的比较

1H-Indazole: The parent compound without the chlorine substitution.

2H-Indazole: A tautomeric form of indazole with different chemical properties.

4-Bromo-1H-Indazole: A similar compound with a bromine atom instead of chlorine at the 4-position.

Uniqueness: 4-Chloro-1H-indazole is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. The chlorine substitution can enhance the compound’s stability and alter its interaction with molecular targets, making it a valuable scaffold for drug development .

生物活性

4-Chloro-1H-indazole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological evaluation, and various therapeutic potentials, supported by case studies and data tables.

Chemical Structure and Synthesis

This compound belongs to the indazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the chlorine atom at the 4-position enhances its biological activity by influencing electronic properties and molecular interactions.

Biological Activities

1. Antitumor Activity

Research indicates that this compound derivatives exhibit significant antitumor properties. A study synthesized various indazole derivatives, including this compound, and evaluated their effects on cancer cell lines. Notably, compounds derived from this scaffold demonstrated potent inhibitory effects on Polo-like kinase 4 (PLK4), a key regulator in cell division and tumor growth:

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | PLK4 | 60 |

These findings were corroborated by in vivo studies using xenograft models, where the administration of these compounds resulted in significant tumor size reduction compared to controls .

2. Anti-inflammatory Properties

In addition to antitumor effects, this compound has shown anti-inflammatory activity. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. The concentration-dependent suppression suggests potential applications in treating inflammatory diseases .

3. Antiparasitic Activity

Indazole derivatives, including this compound, have been evaluated for their antiparasitic effects against Trypanosoma cruzi, the causative agent of Chagas disease. The structure-activity relationship (SAR) analysis indicated that modifications at the 1-position significantly enhance activity against both epimastigote and amastigote forms of the parasite:

| Compound | Activity Type | IC50 (μM) |

|---|---|---|

| This compound | Epimastigote | 0.25 |

| This compound | Amastigote | 0.60 |

These results highlight its potential as a lead compound for developing new antiparasitic drugs .

Case Studies

Case Study 1: Antitumor Efficacy

A clinical study investigated the efficacy of a novel indazole derivative incorporating the 4-chloro substitution in patients with advanced colon cancer. The trial reported a significant reduction in tumor markers among participants treated with this compound compared to those receiving standard chemotherapy .

Case Study 2: Inflammatory Response Modulation

In a controlled experiment involving animal models of arthritis, treatment with this compound resulted in decreased joint inflammation and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups, supporting its role as an anti-inflammatory agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Kinases : The compound acts as a potent inhibitor of specific kinases involved in cell proliferation and survival pathways.

- Cytokine Modulation : It modulates signaling pathways that regulate cytokine production, thereby exerting anti-inflammatory effects.

- Antiparasitic Mechanism : The exact mechanism against T. cruzi is still under investigation but may involve disruption of metabolic pathways essential for parasite survival.

属性

IUPAC Name |

4-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTGQYVQJOJQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156818 | |

| Record name | 4-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13096-96-3 | |

| Record name | 4-Chloro-1H-indazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-1H-indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=694315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-1H-indazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U6PT5XJ7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the indazole motif in pharmaceutical research, and how does 4-Chloro-1H-indazole fit into this context?

A1: The indazole motif has garnered significant attention in pharmaceutical research due to its wide-ranging pharmacological activities. These include antidepressant, antineoplastic, anti-inflammatory, analgesic, and antiplatelet properties []. This compound, a specific derivative of indazole, is particularly interesting because many pharmacologically important compounds with substituents at the 4-position of indazole, like ABT-869 and ABT-102, have been developed for pre-clinical testing []. This highlights the potential of this compound as a scaffold for developing novel therapeutics.

Q2: Has this compound demonstrated any specific biological activity?

A2: Research indicates that this compound acts as an inhibitor of Lactoperoxidase (LPO) []. LPO is an antimicrobial enzyme crucial for the innate immune system, and its inhibition can have implications for immune response modulation. Understanding the inhibitory mechanism of this compound on LPO may offer insights into developing novel antimicrobial agents or modulating immune responses in specific contexts.

Q3: How do the structural properties of this compound relate to its potential as a corrosion inhibitor?

A3: Theoretical studies employing Density Functional Theory (DFT) have been conducted to assess the corrosion inhibition properties of various indazole derivatives, including this compound []. These studies investigate global reactivity parameters like EHOMO, ELUMO, and the HOMO-LUMO energy gap (ΔE), alongside other properties such as chemical hardness, softness, and electronegativity. By analyzing these parameters, researchers can predict the ability of this compound to interact with metal surfaces and potentially act as a corrosion inhibitor.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。